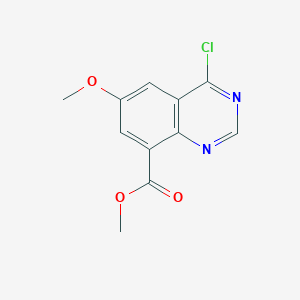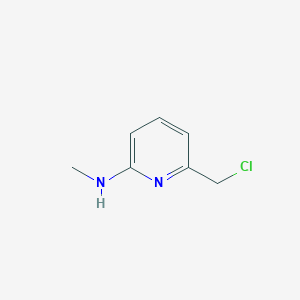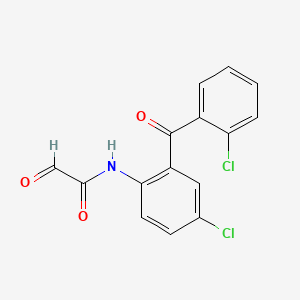![molecular formula C11H15ClN2O2 B13865758 Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring bearing a carboxylic acid group, and it is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate typically involves the reaction of 5-chloropyridine-2-amine with ethyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a butanoate group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: This compound has a different aromatic ring structure but shares similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)4-3-7-13-10-6-5-9(12)8-14-10/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
QVSGCCGUIJLKTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCNC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)


![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)






